molecular formula C11H12O2 B14063999 4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 72806-67-8

4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B14063999
CAS No.: 72806-67-8
M. Wt: 176.21 g/mol
InChI Key: GPRYSTRJEAAXDT-UHFFFAOYSA-N
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Description

4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that combines a cyclopentanone ring fused with a benzene ring This compound is part of the indanone family, known for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasound irradiation and grinding have been reported to enhance synthetic performance .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, and bases.

Major Products Formed: The major products formed from these reactions include various substituted indanones, alcohols, and ketones, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of its ethyl and hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

72806-67-8

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-ethyl-7-hydroxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H12O2/c1-2-7-3-5-9(12)11-8(7)4-6-10(11)13/h3,5,12H,2,4,6H2,1H3

InChI Key

GPRYSTRJEAAXDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCC(=O)C2=C(C=C1)O

Origin of Product

United States

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